Pentyl trichloroacetate
Overview
Description
Pentyl trichloroacetate, also known as acetic acid, 2,2,2-trichloro-, pentyl ester, is an organic compound with the molecular formula C7H11Cl3O2. It is a derivative of trichloroacetic acid, where the hydrogen atom of the carboxyl group is replaced by a pentyl group. This compound is known for its applications in various chemical processes and industrial uses .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentyl trichloroacetate can be synthesized through the esterification of trichloroacetic acid with pentanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification of trichloroacetic acid with pentanol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the ester from the unreacted starting materials and by-products. The purified ester is collected and stored for further use .
Chemical Reactions Analysis
Types of Reactions: Pentyl trichloroacetate undergoes various chemical reactions, including hydrolysis, reduction, and substitution.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and a strong acid or base, this compound can be hydrolyzed to produce trichloroacetic acid and pentanol.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of trichloroethanol and pentanol.
Substitution: Nucleophilic substitution reactions can occur with this compound, where the trichloromethyl group can be replaced by other nucleophiles, leading to the formation of various substituted products.
Major Products Formed:
- Hydrolysis: Trichloroacetic acid and pentanol
- Reduction: Trichloroethanol and pentanol
- Substitution: Various substituted esters depending on the nucleophile used .
Scientific Research Applications
Pentyl trichloroacetate has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of trichloroacetic acid derivatives.
Biology: this compound is utilized in biochemical assays and as a reagent in the study of enzyme kinetics and protein interactions.
Industry: this compound is used in the production of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of pentyl trichloroacetate involves its interaction with various molecular targets and pathways. In biochemical assays, it acts as a precipitant for macromolecules such as proteins, DNA, and RNA. The trichloroacetate moiety interacts with the macromolecules, leading to their precipitation and subsequent analysis. In chemical reactions, the ester group undergoes hydrolysis, reduction, or substitution, depending on the reaction conditions and reagents used .
Comparison with Similar Compounds
- Trichloroacetic acid
- Trichloroacetyl chloride
- Trichloroethanol
- Trichloroacetic acid esters (e.g., methyl trichloroacetate, ethyl trichloroacetate)
Comparison: Pentyl trichloroacetate is unique among trichloroacetic acid derivatives due to the presence of the pentyl group, which imparts distinct physical and chemical properties. Compared to other trichloroacetic acid esters, this compound has a higher molecular weight and different solubility characteristics. Its reactivity in chemical reactions may also differ due to the steric effects of the pentyl group .
Properties
IUPAC Name |
pentyl 2,2,2-trichloroacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Cl3O2/c1-2-3-4-5-12-6(11)7(8,9)10/h2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJOVWVTJGLPFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C(Cl)(Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187583 | |
Record name | Acetic acid, trichloro-, pentyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60187583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33972-81-5 | |
Record name | Acetic acid, trichloro-, pentyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033972815 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC50961 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50961 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, trichloro-, pentyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60187583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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